molecular formula C10H12O2S B6209028 5-(oxan-4-yl)thiophene-2-carbaldehyde CAS No. 1551240-30-2

5-(oxan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B6209028
CAS No.: 1551240-30-2
M. Wt: 196.27 g/mol
InChI Key: WTVOWYFAWLTVST-UHFFFAOYSA-N
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Description

5-(oxan-4-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C10H12O2S and a molecular weight of 196.3 g/mol. This compound features a thiophene ring substituted with an oxan-4-yl group and an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with oxan-4-yl derivatives under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(oxan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 5-(oxan-4-yl)thiophene-2-carboxylic acid.

    Reduction: Formation of 5-(oxan-4-yl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(oxan-4-yl)thiophene-2-carbaldehyde has significant potential in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The thiophene ring and aldehyde group play crucial roles in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the oxan-4-yl group, making it less versatile in certain applications.

    5-(oxan-4-yl)thiophene: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

Uniqueness

5-(oxan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the oxan-4-yl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

1551240-30-2

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

5-(oxan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2

InChI Key

WTVOWYFAWLTVST-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(S2)C=O

Purity

95

Origin of Product

United States

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